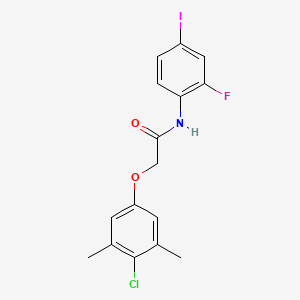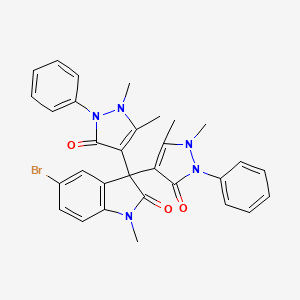
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluoro-4-iodophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluoro-4-iodophenyl)acetamide, also known as CF3I, is a highly potent and selective inhibitor of the enzyme bromodomain and extra-terminal domain (BET). BET proteins are epigenetic readers that bind to acetylated lysine residues on chromatin and regulate gene expression. CF3I is a promising drug candidate for the treatment of various cancers and inflammatory diseases.
Mechanism of Action
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluoro-4-iodophenyl)acetamide specifically targets the bromodomain and extra-terminal domain (BET) family of proteins, which play a critical role in regulating gene expression. BET proteins bind to acetylated lysine residues on chromatin and recruit transcriptional machinery to activate gene expression. This compound binds to the bromodomain of BET proteins and prevents their interaction with acetylated lysine residues, thereby inhibiting gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor and anti-inflammatory effects in preclinical studies. This compound inhibits the expression of oncogenes and induces apoptosis in cancer cells, leading to tumor regression. This compound also reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibits the activation of NF-κB signaling pathway, which plays a critical role in inflammation.
Advantages and Limitations for Lab Experiments
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluoro-4-iodophenyl)acetamide is a highly potent and selective inhibitor of BET proteins, making it an ideal tool for studying the role of BET proteins in gene expression and disease progression. This compound has been extensively characterized in preclinical studies, and its pharmacokinetic and pharmacodynamic properties have been well-defined. However, this compound has poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Future Directions
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluoro-4-iodophenyl)acetamide has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in humans. Future research directions include identifying biomarkers for patient selection, optimizing dosing regimens, and exploring combination therapies with other anti-cancer agents. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential role in other diseases beyond cancer and inflammation.
Synthesis Methods
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluoro-4-iodophenyl)acetamide can be synthesized by a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 3,5-dimethyl-4-chlorophenol with 2-fluoro-4-iodoaniline to form the intermediate this compound. The intermediate is then treated with trifluoroacetic anhydride and triethylamine to obtain this compound in high yield and purity.
Scientific Research Applications
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluoro-4-iodophenyl)acetamide has been extensively studied for its therapeutic potential in various cancer types, including leukemia, lymphoma, and solid tumors. This compound has shown promising results in preclinical studies, demonstrating potent anti-tumor activity by inhibiting the expression of oncogenes and inducing apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-fluoro-4-iodophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFINO2/c1-9-5-12(6-10(2)16(9)17)22-8-15(21)20-14-4-3-11(19)7-13(14)18/h3-7H,8H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSBGMHKFNHDGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C(C=C(C=C2)I)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4923969.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4923980.png)
![N-(4-methyl-2-nitrophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4923981.png)
![isopropyl 4-{[2-(3-bromophenoxy)propanoyl]amino}benzoate](/img/structure/B4923983.png)
![4-bromo-2-{[4-(3-pyridinylmethyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B4924003.png)
![N-(3-chloro-4-methylphenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4924006.png)
![N-(3,4-dichlorophenyl)-N'-{3-[({[(3,4-dichlorophenyl)amino]carbonyl}amino)methyl]-3,5,5-trimethylcyclohexyl}urea](/img/structure/B4924012.png)

![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4924019.png)
![N-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B4924022.png)
![8,8-dimethyl-10-{[(4-methylphenyl)amino]methylene}-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B4924033.png)
![1-(2-hydroxy-4a,6a,7a-trimethylhexadecahydro-6bH-naphtho[2',1':4,5]indeno[1,2-b]oxiren-6b-yl)ethanone](/img/structure/B4924040.png)

![3-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]propanamide](/img/structure/B4924067.png)